Sodium deoxycholate monohydrate

Description

Contextualization as a Bile Salt Derivative in Biochemical and Biophysical Studies

Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by intestinal bacteria. nih.govfrontiersin.org Bile acids, in general, are crucial for the digestion and absorption of fats and fat-soluble vitamins in the body. nih.gov In the context of biochemical and biophysical research, the defining characteristic of sodium deoxycholate is its amphipathic nature, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) region. nbinno.com This dual nature allows it to act as a powerful surfactant or detergent. nbinno.com

This detergent property is extensively harnessed in laboratories. For instance, sodium deoxycholate is widely used to solubilize cellular and membrane components. fishersci.com Its ability to disrupt the lipid bilayer of cell membranes makes it an invaluable tool for lysing cells to extract proteins, lipids, and nucleic acids for further analysis. nbinno.comresearchgate.net Researchers have employed sodium deoxycholate to solubilize complex proteins, such as estrogen synthetase from human placental microsomes, and to extract membrane receptors. mpbio.comfishersci.comscbt.comthermofisher.com

Furthermore, the interaction of sodium deoxycholate with lipid bilayers is a subject of biophysical investigation. Studies using techniques like fluorescence anisotropy have explored how sodium deoxycholate affects the structure and stability of vesicles, providing insights into membrane dynamics. researchgate.net The self-assembly of sodium deoxycholate molecules in aqueous solutions into various structures like micelles, rods, and vesicles is another active area of research, with implications for understanding its biological functions and for designing novel materials. acs.orgacs.orgnih.gov

Overview of Research Paradigms and Scientific Utility

The scientific utility of sodium deoxycholate monohydrate extends beyond its basic role as a solubilizing agent. Its applications are diverse and are integral to a number of established research paradigms.

In the field of proteomics , sodium deoxycholate has been evaluated as a solubilization buffer for the analysis of complex protein mixtures, such as those from oil palm mesocarps. moleculardepot.comresearchgate.net Its use can lead to an increased number of identified proteins and reduced chemical modifications that can interfere with analysis. researchgate.net It is also used in the preparation of protein extracts for techniques like immunoblotting and immunoprecipitation. fishersci.com

In molecular biology , sodium deoxycholate is used to strip the histone protein layer from DNA and to break down viral membranes. moleculardepot.com This allows for the isolation and study of genetic material.

Another significant area of research is in drug delivery . The ability of sodium deoxycholate to form gels and enhance the permeability of biological membranes is being explored for the topical and transdermal delivery of drugs. nih.govnih.govresearchgate.net For instance, it has been shown to enhance the flux of certain drugs across the skin and is a component of deformable vesicles designed for targeted drug delivery. nih.govnih.gov

In the realm of nanotechnology , sodium deoxycholate plays a role in the separation and sorting of single-wall carbon nanotubes based on their diameter and structure. researchgate.netuniroma1.it This is crucial for the development of advanced materials with specific electronic and optical properties.

Furthermore, in microbiology , sodium deoxycholate is a component of some microbiological diagnostic media and has been used in assays to detect viable bacteria. fishersci.comnih.gov It has also been studied for its effects on bacterial genetics and antibiotic resistance. frontiersin.org

The following table provides a summary of the diverse research applications of this compound:

| Research Area | Specific Application |

| Biochemistry | Solubilization of membrane proteins and lipids |

| Cell lysis for extraction of cellular components | |

| Biophysics | Study of membrane dynamics and vesicle stability |

| Investigation of self-assembly into micelles and other structures | |

| Proteomics | Solubilization buffer for protein analysis |

| Preparation of extracts for immunoblotting and immunoprecipitation | |

| Molecular Biology | Isolation of DNA and breakdown of viral membranes |

| Drug Delivery | Absorption enhancer for topical and transdermal drug delivery |

| Component of deformable drug delivery vesicles | |

| Nanotechnology | Separation and sorting of carbon nanotubes |

| Microbiology | Component of diagnostic media |

| Detection of viable bacteria | |

| Study of bacterial genetics and antibiotic resistance |

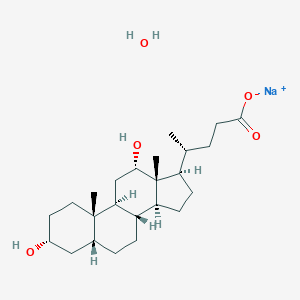

Structure

2D Structure

Propriétés

Numéro CAS |

145224-92-6 |

|---|---|

Formule moléculaire |

C24H42NaO5 |

Poids moléculaire |

433.6 g/mol |

Nom IUPAC |

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 |

Clé InChI |

HKLBTQUQYACMJN-WTCAICSISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |

SMILES isomérique |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na] |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na] |

Apparence |

Assay:≥95%A crystalline solid |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

83-44-3 (Parent) |

Synonymes |

DCA; Sodium Deoxycholate |

Origine du produit |

United States |

Amphiphilic and Steroidal Architecture in Functional Studies

Investigation of Facial Amphiphilicity and Interfacial Characteristics

The amphiphilicity of sodium deoxycholate is not of the conventional head-and-tail type seen in many surfactants. Instead, it exhibits a "facial" or two-faced amphiphilicity. The steroid nucleus, composed of four fused rings, presents a convex, non-polar (hydrophobic) face and a concave face where the hydroxyl groups and the terminal carboxylate group reside, creating a polar (hydrophilic) surface. This distinct spatial arrangement is fundamental to its interfacial behavior and its ability to form complex self-assembled structures in aqueous environments.

Research has extensively investigated the aggregation behavior of sodium deoxycholate, which is a direct consequence of its facial amphiphilicity. In aqueous solutions, as the concentration of sodium deoxycholate increases, it reaches a point known as the critical micelle concentration (CMC), where individual molecules (monomers) begin to aggregate into micelles. This process is a strategy to minimize the unfavorable interactions between the hydrophobic steroid faces and water molecules. Studies have shown that this aggregation is often a stepwise process, with the initial formation of smaller "primary" micelles, which then assemble into larger "secondary" micelles. This hierarchical aggregation is driven by hydrophobic interactions between the steroid rings.

The interfacial characteristics of sodium deoxycholate have been a subject of numerous studies, often employing techniques like surface tensiometry and molecular dynamics simulations. These investigations reveal that at an air-water interface, the deoxycholate molecules orient themselves to minimize the exposure of their hydrophobic faces to the aqueous phase. The presence of other molecules, such as amino acids, can significantly influence these interfacial properties by altering the packing and aggregation of the deoxycholate molecules.

Table 1: Physicochemical Properties of Sodium Deoxycholate in Aqueous Solution

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 2-6 mM | 20-25°C |

| Aggregation Number | 3-12 | Varies with concentration and conditions |

| Micellar Average Molecular Weight | 1200-5000 g/mol | Varies with concentration and conditions |

| This table is interactive. Users can sort the data by clicking on the column headers. |

Role of the Steroidal Backbone in Molecular Interaction Dynamics

The rigid and planar nature of the tetracyclic steroidal backbone of sodium deoxycholate is a critical determinant of its molecular interaction dynamics. Unlike flexible-chain surfactants, the conformational freedom of the deoxycholate molecule is significantly restricted. This rigidity dictates the geometry of the self-assembled structures and the specificity of its interactions with other molecules.

The hydrophobic surface of the steroid nucleus is the primary driver for the formation of micelles and for the solubilization of non-polar molecules such as lipids and membrane proteins. The flat, extensive hydrophobic area can effectively interact with and sequester the hydrophobic domains of these molecules, shielding them from the aqueous environment. Molecular dynamics simulations have shown that the aggregation of deoxycholate molecules is a hierarchical process where the hydrophobic forces acting between the steroid rings are the main stabilizing factor.

The interplay between the hydrophobic steroid core and the hydrophilic functional groups allows for a complex range of interactions. For instance, in the solubilization of membrane proteins, the hydrophobic face of the deoxycholate micelle interacts with the transmembrane domains of the protein, while the hydrophilic face interacts with the aqueous solvent and the polar regions of the protein, thereby maintaining its native conformation.

Table 2: Influence of Molecular Structure on Deoxycholate Interactions

| Structural Feature | Role in Molecular Interaction | Consequence |

| Rigid Steroidal Backbone | Provides a defined hydrophobic surface | Dictates the geometry of micellar aggregates and specificity of hydrophobic interactions. |

| Facial Amphiphilicity | Segregation of hydrophobic and hydrophilic faces | Enables effective solubilization of membrane components by creating a protective environment. |

| Hydroxyl Groups (Number and Position) | Participate in hydrogen bonding | Influences micelle stability, size, and interaction with polar molecules. |

| This table is interactive. Users can sort the data by clicking on the column headers. |

Elucidation of Detergent and Solubilizing Mechanisms

Principles of Membrane Disruption and Cellular Lysis

Sodium deoxycholate's primary function as a detergent is the disruption of the lipid bilayer that forms the foundation of all biological membranes. opsdiagnostics.com This process is fundamental to its use in cell lysis protocols, where the goal is to release intracellular contents for further analysis. clinisciences.com

The amphipathic structure of sodium deoxycholate is key to its interaction with lipid bilayers. clinisciences.com The hydrophobic steroid portion of the molecule readily inserts itself into the nonpolar lipid core of the membrane, while the hydrophilic carboxylate group remains oriented towards the aqueous environment. clinisciences.com This insertion disrupts the ordered structure of the lipid bilayer, leading to the formation of pores and the eventual solubilization of the membrane into mixed micelles containing lipids and detergent molecules. opsdiagnostics.comoctagonchem.com

Studies have shown that sodium deoxycholate acts as a detergent to dissolve cell membranes, leading to nonspecific cell lysis. nih.govfda.gov This is a direct consequence of its ability to disrupt the interface between hydrophobic and hydrophilic systems, with biological membranes being a primary target. opsdiagnostics.com The process is not limited to the plasma membrane; it can also disrupt the membranes of organelles within the cell.

In research settings, sodium deoxycholate is a common component of lysis buffers, such as RIPA buffer, used to break open cells and release their contents. fishersci.cafishersci.fi The mechanism of lysis involves the solubilization of the cell membrane, which effectively dissolves the barrier between the cell's interior and the external environment. ntu.edu.sg This leads to the release of cytoplasmic and organellar contents, including proteins, nucleic acids, and other macromolecules. The concentration of sodium deoxycholate is a critical factor in the efficiency of cell lysis. clinisciences.com

Research has demonstrated that sodium deoxycholate is a major active component responsible for cell lysis in certain formulations. nih.gov Its action is comparable to that of other laboratory detergents, causing a significant loss of cell viability and disruption of cellular architecture. nih.gov

Protein Solubilization and Stabilization Principles

Beyond cell lysis, sodium deoxycholate plays a crucial role in the solubilization and subsequent handling of proteins, particularly those that are embedded within cellular membranes. clinisciences.com

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature and their tight association with the lipid bilayer. Sodium deoxycholate is highly effective at extracting these proteins from their native membrane environment. nih.govresearchgate.net It achieves this by replacing the surrounding lipid molecules and forming detergent-protein complexes, or micelles, where the hydrophobic regions of the protein are shielded from the aqueous solvent by the hydrophobic core of the detergent molecules. clinisciences.com This process effectively solubilizes the protein, allowing it to be studied in an aqueous solution. sigmaaldrich.com

Peripheral membrane proteins, which are less tightly associated with the membrane, are also readily solubilized by sodium deoxycholate. The detergent disrupts the electrostatic and weaker hydrophobic interactions that anchor these proteins to the membrane surface.

A study on oil palm proteomics found that sodium deoxycholate was comparable in efficiency to a combination of urea (B33335)/thiourea/CHAPS for solubilizing mesocarp proteins. protocols.ionih.gov Another study on yeast membrane proteomics demonstrated that using 1% sodium deoxycholate with sonication significantly increased the identification of membrane proteins. nih.govacs.org

While a powerful solubilizing agent, a key consideration when using sodium deoxycholate is the preservation of the native structure and function of the protein of interest. The goal is to solubilize the protein without causing irreversible denaturation. clinisciences.com This often requires careful optimization of the detergent concentration, temperature, and the composition of the solubilization buffer. sigmaaldrich.com

For some membrane proteins, the presence of native lipids is essential for maintaining their active conformation. sigmaaldrich.com In such cases, the solubilization protocol must be gentle enough to allow for the formation of stable protein-lipid-detergent complexes. sigmaaldrich.com

Sodium deoxycholate exhibits concentration-dependent effects on proteins. clinisciences.com Below its critical micelle concentration (CMC), which is in the range of 2 to 6 mM, it exists as monomers. fishersci.fi Above the CMC, it forms micelles. clinisciences.com While effective for solubilization, higher concentrations of sodium deoxycholate can have denaturing effects on proteins. clinisciences.com This is because the detergent can disrupt the intramolecular hydrophobic interactions that are crucial for maintaining a protein's three-dimensional structure.

Research has shown that even at concentrations up to 10%, trypsin, a common enzyme used in proteomics, retains a significant portion of its activity in the presence of sodium deoxycholate, indicating that the denaturing effects are not always absolute. nih.gov However, studies on serum albumins have revealed that even submicellar concentrations of sodium deoxycholate can induce structural changes. nih.gov Therefore, careful titration of the detergent concentration is essential to balance effective solubilization with the preservation of protein integrity. clinisciences.com In some protocols, the final concentration of sodium deoxycholate is reduced after initial solubilization to minimize denaturation and allow for downstream enzymatic assays. usherbrooke.ca

Interactive Data Table: Properties of Sodium Deoxycholate

| Property | Value |

| Alternative Names | Sodium deoxycholic acid; deoxycholate, sodium salt. fishersci.fi |

| Chemical Name | 3, 12-α-Dihydroxy-5β-cholan-24-oic acid, monosodium salt. fishersci.fi |

| Molecular Weight | 414.6 g/mol . fishersci.fi |

| Detergent Class | Ionic (anionic). fishersci.fi |

| Aggregation Number | 5 (average). fishersci.fi |

| Micelle Molecular Weight | 2000 (average). fishersci.fi |

| Critical Micelle Concentration (CMC) | 2 to 6 mM (0.083 to 0.249%, w/v). fishersci.fi |

| Dialyzable | Yes. fishersci.fi |

Micellization and Self Assembly Behavior of Sodium Deoxycholate Monohydrate

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) represents the threshold concentration at which individual sodium deoxycholate molecules (monomers) begin to associate into thermodynamically stable aggregates known as micelles. Below this concentration, the molecules exist as monomers in the solution. Determining the CMC is essential for understanding the self-assembly process and can be achieved through various experimental methods.

Spectroscopic techniques are highly effective for determining the CMC due to their sensitivity to changes in the local environment of probe molecules. researchgate.net

Fluorescence Probe Studies: This widely used method often employs a fluorescent probe like pyrene (B120774). nih.govnih.gov The ratio of the intensity of the first to the third vibronic peaks (I₁/I₃) in the fluorescence emission spectrum of pyrene is sensitive to the polarity of its surrounding microenvironment. avantiresearch.comncku.edu.tw In an aqueous environment, the I₁/I₃ ratio is relatively high. As sodium deoxycholate micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles, causing a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the logarithm of the sodium deoxycholate concentration. nih.govnih.gov

UV-Vis Spectroscopy: The CMC can also be determined by monitoring changes in the absorbance of the solution. researchgate.net This can be done by observing the absorbance of a dye that interacts differently with the monomeric and micellar forms of the surfactant. A plot of absorbance against the surfactant concentration will show a distinct break at the CMC. researchgate.net

The CMC of sodium deoxycholate is not a constant value but is significantly affected by environmental conditions.

Temperature: The effect of temperature on the CMC of sodium deoxycholate can be complex. For many ionic surfactants, the CMC often shows a U-shaped dependence on temperature, initially decreasing to a minimum before increasing again. nih.govnih.gov This behavior arises from a balance between the hydrophobic effect, which promotes micellization at higher temperatures, and the increased kinetic energy of the molecules, which hinders aggregation. nih.gov

Ionic Strength: Increasing the ionic strength of the solution by adding an electrolyte, such as sodium chloride (NaCl), generally leads to a decrease in the CMC. nih.govresearchgate.net The added salt shields the electrostatic repulsions between the negatively charged carboxylate head groups of the deoxycholate anions. This reduced repulsion facilitates the aggregation of monomers into micelles at lower concentrations. acs.org

Micellar Aggregation Characteristics

The aggregation of sodium deoxycholate is often a more complex process than a simple monomer-to-micelle transition, frequently involving a stepwise aggregation mechanism that leads to the formation of primary and secondary micelles. nih.govresearchgate.net

A significant body of research suggests that the self-assembly of sodium deoxycholate occurs in a stepwise fashion. nih.govresearchgate.net This means that small, primary micelles form initially at a first CMC. nih.gov As the concentration of sodium deoxycholate increases further, these primary micelles can then associate to form larger, secondary aggregates. researchgate.netresearchgate.net This multi-step aggregation is a characteristic feature of many bile salts and is attributed to their unique molecular geometry. nih.govresearchgate.net Some studies have identified multiple CMCs, indicating a series of aggregation steps. researchgate.netresearchgate.net

The size of the micelles and the number of individual molecules that make up a single micelle (the aggregation number) are crucial parameters that define the micellar structure. These characteristics can be investigated using various techniques:

Light Scattering: Static light scattering can be used to determine the weight-average aggregation number of the micelles. nih.govacs.org

Fluorescence Quenching: This technique can be employed to determine the aggregation number by observing the quenching of a fluorescent probe within the micelle. scilit.com

Small-Angle X-ray Scattering (SAXS) and Electron Microscopy: These methods provide detailed information about the size, shape, and structure of the self-assembled aggregates, revealing a variety of possible structures including rods, vesicles, and lamellae under different conditions. nih.gov

Studies have shown that the primary micelles of sodium deoxycholate are relatively small, with aggregation numbers typically in the range of 2 to 10. nih.gov Secondary micelles are considerably larger. researchgate.net The average aggregation number for sodium deoxycholate has been reported to be around 10.5 at a concentration of 20 mM and a temperature of 308.2 K. nih.gov The aggregation number can be influenced by factors such as the concentration of the bile salt and the ionic strength of the solution. acs.org

Data Tables

Table 1: Critical Micelle Concentration (CMC) and Aggregation Numbers of Sodium Deoxycholate

| Parameter | Method of Determination | Typical Reported Values | Key Influencing Factors |

| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy, Conductometry, Surface Tension | 2-6 mM researchgate.net | Temperature, Ionic Strength nih.govnih.gov |

| Primary Micelle Aggregation Number | Fluorescence Quenching, Light Scattering | 2-10 nih.gov | Concentration, Temperature |

| Average Aggregation Number | Static Light Scattering | ~10.5 (at 20 mM, 308.2 K) nih.gov | Concentration, Ionic Strength acs.org |

Formation of Mixed Micelles with Lipids and Other Surfactants

Sodium deoxycholate monohydrate, an anionic bile salt, readily forms mixed micelles with a variety of amphiphilic molecules, including lipids and other synthetic surfactants. This co-assembly is driven by a combination of hydrophobic and electrostatic interactions, often resulting in aggregates with properties distinct from those of the individual components. The formation of these mixed systems is of significant interest as it can modulate the physicochemical characteristics of the aggregates, such as size, shape, stability, and solubilization capacity.

The interaction between sodium deoxycholate (NaDC) and other amphiphiles can lead to synergistic effects, where the critical micelle concentration (CMC) of the mixture is lower than that of the individual components, indicating that micellization is more favorable when the molecules are mixed. researchgate.net This behavior is often analyzed using theoretical frameworks like Clint's equation for ideal mixing and Rubingh's theory for non-ideal systems, which introduces an interaction parameter (β) to quantify the synergism or antagonism between the surfactants in the mixed micelle. tandfonline.comresearchgate.netresearchgate.net A negative value for the interaction parameter typically signifies synergistic interactions. researchgate.netnih.gov

Mixed Micelles with Lipids

The interaction between bile salts and lipids, particularly phospholipids (B1166683) like lecithin (B1663433) (phosphatidylcholine), is fundamental to physiological processes such as fat digestion and absorption. In vitro studies have extensively characterized the formation and properties of NaDC-lecithin mixed micelles.

Research shows that the solubilization of lecithin vesicles by NaDC is a complex, time-dependent process. nih.gov It involves the incorporation of NaDC monomers into the lecithin bilayer, leading to the eventual breakdown of the lamellar structure and the formation of small, thermodynamically stable mixed micelles. nih.gov The structure of these mixed micelles is highly dependent on the molar ratio of NaDC to lecithin (R). nih.gov As this ratio increases, the curvature of the lecithin bilayer within the micelle also increases. nih.gov

The particle size of these mixed micelles is typically in the nanometer range. For instance, studies using Caco-2 cell models found that NaDC-lecithin mixed micelles were all smaller than 100 nm. nih.gov The composition of these micelles is a critical determinant of their properties. For example, incorporating lecithin into NaDC micelles can attenuate the inherent cytotoxicity of the bile salt. nih.gov Research has demonstrated that mixed micelles with a higher lecithin-to-SDC ratio (e.g., greater than 2:1 when SDC concentration is above 0.4mM) cause significantly less impact on cell viability and proliferation. nih.gov

Investigations into mixed micelles of NaDC with dimyristoylphosphatidylcholine (B1235183) (DMPC) have revealed that the aggregates are best described as polydisperse rods. nih.gov The properties of these mixed micelles, including aggregation number and interfacial hydration, vary non-monotonically with concentration and are dependent on the molar ratio R ([NaDC]/[DMPC]). nih.gov

Table 1: Properties of Sodium Deoxycholate (NaDC) and Phospholipid Mixed Micelles This table is interactive. You can sort and filter the data.

| Phospholipid Component | Molar Ratio (R) [NaDC]/[Lipid] | Key Findings | Reference |

|---|---|---|---|

| Egg Phosphatidylcholine (PC) | Variable | Solubilization is a pseudo-first-order process. Micelle structure depends on R, with bilayer curvature increasing with R. | nih.gov |

| Lecithin | < 2:1 (at [NaDC] > 0.4mM) | Significant effects on Caco-2 cell viability and proliferation. | nih.gov |

| Lecithin | > 2:1 (at [NaDC] > 0.4mM) | Attenuated cytotoxicity compared to lower ratios. | nih.gov |

| Dimyristoylphosphatidylcholine (DMPC) | Variable | Forms polydisperse rod-like micelles. Aggregation numbers show non-monotonic variations with concentration. | nih.gov |

Mixed Micelles with Other Surfactants

Sodium deoxycholate also forms mixed micelles with a wide array of synthetic surfactants, including nonionic and cationic types. These interactions are often synergistic, leading to enhanced surface activity and stability.

Nonionic Surfactants: The interaction between NaDC and nonionic surfactants like those from the Tween series (e.g., Tween 80, Tween 60, Tween 20) or polyoxyethylene ethers is characterized by favorable interactions that enhance micelle formation. tandfonline.comresearchgate.netacs.org Studies combining NaDC with Tween 80 showed that the addition of the nonionic surfactant transforms the prolate ellipsoidal shape of NaDC micelles into a more spherical shape. acs.orgnih.gov Furthermore, adding NaDC to Tween 80 micelles can suppress the salt-induced growth often observed in nonionic surfactant systems. acs.orgnih.gov

Investigations using surface tension measurements on mixtures of NaDC and polyoxyethylene (n) nonylphenol ether (NPn) demonstrated synergistic action. tandfonline.com Transmission electron microscopy (TEM) images confirmed the interaction, showing that the aggregates in the mixed system have clearer boundaries, suggesting that NPn molecules protect the NaDC aggregates. tandfonline.comtandfonline.com The interaction parameter (β) for such systems is typically negative, confirming a synergistic relationship. researchgate.net For instance, the interaction between NaDC and Tweens (Tween 20 and Tween 60) showed synergism, although it was found to be weaker than that observed between sodium cholate (B1235396) and the same Tweens. researchgate.net This difference is attributed to the greater hydrophilicity and the number of hydroxyl groups on the sodium cholate molecule. researchgate.net

Table 2: Critical Micelle Concentration (CMC) and Interaction Parameters (β) for NaDC-Nonionic Surfactant Mixed Micelles This table is interactive. You can sort and filter the data.

| Nonionic Surfactant | System Conditions | CMC (Mixed System) | Interaction Parameter (β) | Key Observation | Reference |

|---|---|---|---|---|---|

| Polyoxyethylene (n) nonylphenol ether (NPn) | Buffer solution | Lower than individual CMCs | Negative | Synergistic interaction confirmed by surface tension and TEM. | tandfonline.com |

| Tween 60 | Aqueous solution | Lower than individual CMCs | Negative | Synergism observed, but weaker than with sodium cholate. | researchgate.net |

| Tween 20 | Aqueous solution | Lower than individual CMCs | Negative | Synergism observed; Tween with a longer hydrophobic tail (Tween 60) shows stronger interactions. | researchgate.net |

Cationic Surfactants: The mixing of anionic NaDC with cationic surfactants, such as alkyltrimethylammonium bromides, results in strong synergistic interactions driven primarily by the electrostatic attraction between the oppositely charged head groups. researchgate.netmdpi.comacs.org This powerful attraction significantly lowers the CMC of the mixed system compared to the individual surfactants. researchgate.net

For example, studies on mixtures of NaDC with tetradecyltrimethylammonium bromide showed that micelles grew large in solutions with nearly equimolar concentrations of the two surfactants. researchgate.net Thermodynamic analysis of mixtures containing hexadecyltrimethylammonium bromide (HA) or dodecyltrimethylammonium (B156365) bromide (DA) with NaDC revealed that the mixed micelles are thermodynamically more stable than ideal mixed micelles. mdpi.comacs.orgacs.org The excess Gibbs free energy of mixing is negative, confirming this enhanced stability. acs.org It has been proposed that in these systems, the rigid, hydrophobic steroid skeleton of the deoxycholate anion incorporates itself between the hydrocarbon chains of the cationic surfactant molecules within the micelle. acs.org

Applications in Biomolecular Extraction, Purification, and Analytical Characterization

Extraction and Isolation of Membrane Proteins from Biological Sources

The extraction and solubilization of membrane proteins are critical yet challenging steps in their study. These proteins are embedded within the lipid bilayer of cell membranes, making them notoriously difficult to isolate in their native, functional state. Sodium deoxycholate is a widely used detergent for this purpose due to its ability to disrupt membrane integrity and maintain the solubility of the extracted proteins in an aqueous environment. clinisciences.com

In the field of proteomics, which involves the large-scale study of proteins, the complete solubilization of proteins from a biological sample is paramount for comprehensive analysis. Sodium deoxycholate has proven to be highly effective in preparing protein extracts for such studies. nih.gov Research has shown that using a 1.0% solution of sodium deoxycholate for the solubilization and in-solution digestion of rat hippocampal plasma membrane proteins resulted in the identification of 77 plasma membrane or membrane-associated proteins. nih.gov This represented a more than two-fold increase compared to the use of sodium dodecyl sulfate (B86663) (SDS), another common detergent. nih.gov

Furthermore, studies on oil palm mesocarp proteins have demonstrated that sodium deoxycholate is a favorable alternative to traditional urea (B33335)/thiourea/CHAPS buffer systems for proteomics analysis. nih.gov While the protein yields were comparable, the use of sodium deoxycholate led to an increase in the number of identified proteins and a significant reduction in carbamylated lysine (B10760008) residues by over 67.0%. nih.gov An enhanced sample preparation method for shotgun membrane proteomics utilizes a high concentration of sodium deoxycholate (5%) to initially lyse membranes and solubilize hydrophobic proteins, followed by dilution to 1% for more efficient enzymatic digestion. nih.gov This improved strategy has shown superior sensitivity and coverage in the identification of membrane proteins, especially those with high hydrophobicity and multiple transmembrane domains. nih.gov

| Study Focus | Sodium Deoxycholate Concentration | Key Finding |

| Rat Hippocampal Plasma Membrane Proteomics | 1.0% | Identification of 77 proteins, a >2-fold increase over SDS. nih.gov |

| Oil Palm Mesocarp Proteomics | Not specified | Increased number of identified proteins and >67.0% reduction in carbamylated lysine residues compared to urea/thiourea/CHAPS buffer. nih.gov |

| Enhanced Shotgun Membrane Proteomics | Initial 5%, diluted to 1% | Superior sensitivity and coverage for hydrophobic membrane proteins. nih.gov |

Sodium deoxycholate monohydrate is recognized as a powerful agent for the solubilization of specific enzymes while preserving their activity. sigmaaldrich.comscbt.comsigmaaldrich.com It has been successfully employed in the solubilization of estrogen synthetase from human placental microsomes. sigmaaldrich.comscbt.comsigmaaldrich.com Additionally, it has been used in studies involving the immobilization of lipoxygenase in an alginate-silicate gel matrix, highlighting its utility in preparing enzymatic systems for various biochemical assays. sigmaaldrich.commpbio.com

Nucleic Acid Isolation from Cells and Tissues

Beyond its applications in proteomics, sodium deoxycholate is also a valuable reagent for the isolation of nucleic acids. biocompare.com Its cell-lysing properties facilitate the disruption of cellular and nuclear membranes, releasing DNA and RNA for subsequent purification and analysis. biocompare.combiotechlink.org This makes it a useful component in buffers designed for the extraction of genetic material from a variety of cell and tissue types. The detergent aids in the dissociation of nucleic acids from proteins and other cellular debris, which is a critical step in obtaining high-purity samples for downstream applications such as PCR, sequencing, and hybridization.

Disaggregation and Fractionation of Cellular Components

The ability of sodium deoxycholate to solubilize membranes and disrupt protein-protein interactions makes it an effective tool for the disaggregation and fractionation of cellular components. biocompare.com It is particularly useful in the isolation of specific organelles, such as nuclei. fishersci.commpbio.com By carefully controlling the concentration of the detergent, researchers can selectively disrupt the outer cell membrane while leaving the nuclear envelope intact, allowing for the separation of nuclei from the cytoplasm. This is a fundamental technique in cell biology for studying the composition and function of the nucleus.

Compatibility and Integration with Downstream Analytical Techniques

A key advantage of using sodium deoxycholate in biomolecular extraction is its compatibility with a variety of downstream analytical methods. clinisciences.com This versatility ensures that the solubilized molecules can be readily analyzed without the need for extensive and potentially sample-damaging purification steps to remove the detergent.

Sodium deoxycholate is compatible with gel electrophoresis techniques, including the widely used sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). clinisciences.comwikipedia.org In a study on the proteomic analysis of rat hippocampal plasma membranes, the addition of 0.1% sodium deoxycholate during the in-gel digestion of proteins separated by SDS-PAGE significantly improved the coverage of tryptic peptides and the number of identified hydrophobic membrane proteins. nih.gov

Furthermore, a specialized technique known as sodium deoxycholate-polyacrylamide gel electrophoresis (DOC-PAGE) has been developed for the analysis of lipopolysaccharides (LPS). nih.gov This method provides optimal resolution of LPS bands, surpassing the performance of SDS-PAGE in this specific application. nih.gov Research has shown that DOC-PAGE offers a diagonal of single bands in one-dimensional electrophoresis, indicating superior separation. nih.gov This high-resolution separation is maintained for LPS amounts up to 20 micrograms. nih.gov

Chromatographic Separation Methods

This compound finds utility in various chromatographic techniques for the separation and analysis of biomolecules and other analytes. Its properties as a bile salt surfactant enable its use in both high-performance liquid chromatography (HPLC) and planar chromatography methods like thin-layer chromatography (TLC).

In the realm of HPLC, sodium deoxycholate has been employed in reverse-phase (RP) methods. For instance, a reverse-phase HPLC method has been developed for the analysis of sodium deoxycholate itself, using a C18 column with a mobile phase consisting of acetonitrile, methanol, and sodium acetate. nih.gov This method is crucial for determining residual levels of the detergent in products like pneumococcal polysaccharide vaccines, where it is used during the manufacturing process. nih.gov Another RP-HPLC method was developed for quantifying residual deoxycholate in influenza vaccines, which also utilized a solid-phase extraction step for sample clean-up and concentration prior to chromatographic analysis. researchgate.net

Beyond the analysis of the compound itself, sodium deoxycholate has been explored in the context of separating other molecules. In planar chromatography, it has been used to investigate the separation and migration behavior of transition metal ions. researchgate.net One study utilized a chromatographic system with a stationary phase composed of soil and cellulose (B213188) and a mixed micellar mobile phase containing sodium deoxycholate and sodium dodecyl sulfate to study the behavior of these ions. researchgate.net Furthermore, thin-layer chromatography systems have been developed using silica (B1680970) gel impregnated with ionic liquids to achieve the mutual separation of biosurfactants, including sodium cholate (B1235396), sodium deoxycholate, and sodium taurocholate. researchgate.net

The table below summarizes representative chromatographic applications involving sodium deoxycholate.

| Chromatographic Technique | Analyte(s) | Stationary Phase | Key Mobile Phase Components | Purpose of Sodium Deoxycholate |

| Reverse-Phase HPLC | Residual Sodium Deoxycholate | Luna C18 | Acetonitrile, Methanol, Sodium Acetate | Analyte being quantified |

| Reverse-Phase HPLC | Residual Deoxycholate | Not specified | Not specified | Analyte being quantified |

| Thin-Layer Chromatography | Transition Metal Ions | Soil-Cellulose (3:7, w/w) | Sodium Deoxycholate, Sodium Dodecyl Sulfate | Component of mixed micellar mobile phase |

| Thin-Layer Chromatography | Sodium Cholate, Sodium Deoxycholate, Sodium Taurocholate | Ionic Liquid-Impregnated Silica Gel G | 2-Methyl Tetrahydrofuran | Analyte being separated |

Mass Spectrometry in Proteomics Research

This compound has emerged as a valuable detergent in mass spectrometry (MS)-based proteomics workflows, primarily due to its ability to effectively solubilize proteins, including challenging membrane proteins, and its compatibility with enzymatic digestion and subsequent MS analysis.

A key advantage of sodium deoxycholate is its capacity to enhance the identification of proteins. Studies have shown that its use in sample preparation can lead to a significant increase in the number of identified proteins and peptides compared to other methods. For example, in the proteomic analysis of rat hippocampal plasma membranes, the use of 1.0% sodium deoxycholate for in-solution digestion resulted in the identification of 77 plasma membrane or membrane-associated proteins, which was more than a twofold increase compared to when sodium dodecyl sulfate (SDS) was used. acs.orgnih.gov The addition of 0.1% sodium deoxycholate during the in-gel digestion of proteins separated by SDS-PAGE also markedly improved the coverage of tryptic peptides and the number of identified hydrophobic membrane proteins. acs.orgnih.gov

Furthermore, sodium deoxycholate has been shown to be compatible with trypsin activity over a range of concentrations. Research indicates that even at a concentration of 10%, trypsin retains a significant portion of its activity, allowing for efficient protein digestion without the need for extensive dilution that can lead to sample loss. nih.gov A significant feature of sodium deoxycholate is that it can be readily removed from the sample prior to MS analysis by acidification, which causes it to precipitate out of solution. acs.orgnih.gov This prevents interference with the mass spectrometer's operation and the resulting data. nih.gov

The table below presents findings from studies that highlight the enhancement of protein identification using sodium deoxycholate in mass spectrometry-based proteomics.

| Study Focus | Sample Type | Key Finding with Sodium Deoxycholate | Reference |

| Proteomic analysis of plasma membrane | Rat Hippocampal Plasma Membrane | Over 2-fold increase in identified membrane proteins compared to SDS. | acs.orgnih.gov |

| Digestion of proteolytically resistant proteins | Myoglobin and Integral Membrane Proteins | Improved denaturation, solubilization, and tryptic digestion, leading to enhanced protein identification. | nih.gov |

| Shotgun proteomics of membrane proteins | Rat Liver Membrane Enriched Fraction | An enhanced method using a higher initial concentration of sodium deoxycholate (5%) showed superior sensitivity and coverage for hydrophobic membrane proteins. | nih.gov |

| Comparison of solubilization buffers | Oil Palm Mesocarp Proteins | Increased the number of identified proteins and reduced carbamylated lysine residues by over 67% compared to a urea/thiourea/CHAPS buffer. | nih.gov |

Immunoblotting and Immunoprecipitation Protocols

Sodium deoxycholate is a common constituent of lysis buffers used in immunoblotting and immunoprecipitation protocols, most notably as a component of the Radioimmunoprecipitation Assay (RIPA) buffer. sigmaaldrich.comleinco.comorigene.com RIPA buffer is a robust and widely used lysis buffer that is effective in solubilizing a wide range of proteins, including those in the cytoplasm, nucleus, and membranes. sigmaaldrich.comresearchgate.net

The inclusion of sodium deoxycholate, an ionic detergent, in RIPA buffer contributes to its denaturing capabilities. leinco.comnih.gov Along with sodium dodecyl sulfate (SDS), another strong ionic detergent in the buffer, sodium deoxycholate helps to disrupt cellular and nuclear membranes and denature proteins, thereby releasing them into the lysate. leinco.comptglab.com This is particularly useful for extracting proteins that are difficult to solubilize, such as nuclear proteins. leinco.com The denaturing nature of RIPA buffer can be advantageous for immunoblotting as it ensures that proteins are unfolded, allowing antibodies to access their epitopes.

However, the stringency of RIPA buffer, partly due to the presence of sodium deoxycholate and SDS, can also be a disadvantage in some immunoprecipitation experiments where maintaining protein-protein interactions is crucial. researchgate.net Despite this, for many applications, RIPA buffer provides a good balance of effective cell lysis and protein solubilization while minimizing non-specific protein binding, which leads to lower background in immunoprecipitation assays. sigmaaldrich.com The concentration of sodium deoxycholate in a typical RIPA buffer formulation is around 0.5%. leinco.combio-rad.com

A study evaluating protein antigen removal from bovine pericardium and porcine aortic valve tissues found that treatment with sodium deoxycholate, as part of a decellularization process, did not completely remove all detectable protein antigens when analyzed by immunoblotting. nih.gov This highlights the sensitivity of immunoblotting as a detection method and the tenacity of some protein antigens.

The following table outlines the typical composition of a RIPA buffer containing sodium deoxycholate.

| Component | Typical Concentration | Purpose |

| Tris-HCl | 50 mM | Buffering agent to maintain pH |

| NaCl | 150 mM | Maintains ionic strength |

| NP-40 (or IGEPAL CA-630) | 1.0% | Non-ionic detergent for cell lysis |

| Sodium Deoxycholate | 0.5% | Ionic detergent, aids in membrane disruption and protein solubilization |

| SDS | 0.1% | Strong ionic detergent, aids in denaturation |

Evaluation as a Solubilization Buffer in Advanced Proteomics Workflows

The performance of sodium deoxycholate as a primary solubilization agent in advanced proteomics workflows has been systematically evaluated and compared to other commonly used detergents and commercial kits. These studies have demonstrated its efficacy, particularly for the analysis of complex protein mixtures and membrane proteomes.

A significant advantage of sodium deoxycholate is its ability to effectively solubilize membrane proteins, which are notoriously difficult to analyze due to their hydrophobic nature. nih.govacs.org In a study on the insoluble portion of Saccharomyces cerevisiae (baker's yeast) cell lysate, the use of 1% sodium deoxycholate along with high-frequency sonication resulted in a 26% increase in the identification of membrane proteins compared to a standard protocol. acs.org Furthermore, 93% of the membrane proteins identified in both the improved and standard protocols were found in greater abundance when using the sodium deoxycholate-based method. acs.org

When compared to other detergents, sodium deoxycholate has shown comparable or even superior performance. A study comparing sodium deoxycholate with commercially available mass spectrometry-compatible detergents like RapiGest and PPS Silent Surfactant found that sodium deoxycholate performed similarly in terms of the total number of identified peptides and the hydrophobicity of the recovered peptides, making it a cost-effective alternative. researchgate.net Another study compared a sodium deoxycholate-based digestion method to a urea-based method and two commercial kits (EasyPep and S-Trap). The results indicated that the sodium deoxycholate-based methods yielded a higher number of protein and peptide identifications. acs.org

In the analysis of proteins from oil palm mesocarp, a challenging plant tissue due to its high oil content, a sodium deoxycholate-based buffer was found to be more efficient than the commonly used urea/thiourea/CHAPS buffer. nih.gov It not only increased the number of identified proteins but also reduced the incidence of carbamylation of lysine residues, a chemical modification that can occur in the presence of urea and interfere with proteomic analysis. nih.gov

The table below summarizes the findings of studies evaluating sodium deoxycholate as a solubilization buffer in proteomics.

| Comparison | Sample Type | Key Finding | Reference |

| SDC-based method vs. Standard protocol | Saccharomyces cerevisiae (insoluble fraction) | 26% increase in membrane protein identifications and higher abundance of commonly identified proteins. | acs.org |

| SDC vs. Commercial MS-compatible detergents | Complex protein lysate | SDC is a cost-effective alternative with similar performance in peptide identification and recovery. | researchgate.net |

| SDC-based method vs. Urea-based and commercial kits | Not specified | SDC-based methods resulted in higher protein and peptide coverage. | acs.org |

| SDC buffer vs. Urea/thiourea/CHAPS buffer | Oil Palm Mesocarp | SDC increased the number of identified proteins and significantly reduced lysine carbamylation. | nih.gov |

Interactions with Biological Membranes and in Vitro Systems

Studies on Bile Salt-Lipid Membrane Interactions

The interaction of sodium deoxycholate with lipid membranes is a complex process involving partitioning of the bile salt molecules into the lipid bilayer, which can ultimately lead to membrane solubilization. mdpi.comnih.gov The hydrophobicity of the bile salt is a key determinant of this interaction; sodium deoxycholate, having fewer hydroxyl groups than sodium cholate (B1235396), is more hydrophobic and thus has a stronger membranolytic activity. mdpi.com

Molecular dynamics simulations have provided atomic-level insights into these interactions. Studies have shown that bile salts like deoxycholate can insert into lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), affecting their properties. nih.govnih.gov The location and orientation of the bile salt within the bilayer are influenced by its ability to form hydrogen bonds with the lipid and water molecules. nih.gov The interaction is also dependent on the composition of the membrane. For instance, the partition of deoxycholate into lipid bilayers is higher for more hydrophobic dihydroxy bile salts. acs.org

The process of membrane solubilization by bile salts like sodium deoxycholate generally involves two main steps: the partitioning of detergent molecules into the membrane and the subsequent solubilization of the membrane into mixed micelles. mdpi.comnih.gov This membranolytic activity is influenced by factors such as the hydrophobicity of the bile salt, ionic strength, temperature, and the phase properties and composition of the membrane. mdpi.comnih.gov

Modulation of Membrane Fluidity in Model Systems

Sodium deoxycholate is known to increase the fluidity of cell membranes. researchgate.netmdpi.com As a detergent, it can disrupt cell membranes and the interactions between proteins. researchgate.net This fluidizing effect is a key aspect of its function as a penetration enhancer in pharmaceutical formulations, as it can increase the permeability of vesicular membranes, sometimes leading to the leakage of encapsulated drugs. mdpi.com Studies have shown that bile salts can affect membrane fluidity, which can be observed through techniques like fluorescence anisotropy. nih.gov This modulation of membrane fluidity is also believed to play a role in its ability to facilitate the transport of molecules across epithelial barriers. mdpi.com

Investigation of Effects on Intracellular Signaling Pathways (e.g., AKT, ERK1/2, p38 Phosphorylation)

Sodium deoxycholate has been shown to influence several key intracellular signaling pathways, often in a concentration-dependent manner. In breast cancer cell lines, lower concentrations of sodium deoxycholate were found to promote cell viability, an effect associated with the increased phosphorylation of AKT. nih.gov Conversely, higher concentrations induced apoptosis and led to the sustained activation of both p38 and AKT. nih.gov

In esophageal cancer cells, deoxycholic acid (DCA) has been demonstrated to induce the expression of cyclooxygenase-2 (COX-2) through the activation of the Erk1/2 and p38 MAPK pathways, which in turn activates the AP-1 transcription factor. nih.gov Specifically, DCA activates Fra-1 via both Erk1/2 and p38 MAPK, while Erk1/2 is upstream of JunB activation. nih.gov This complex signaling can simultaneously regulate both cell survival and apoptosis. nih.gov Furthermore, research on human monocytes has indicated that reactive oxygen species (ROS) generation, which can be influenced by various stimuli, appears to be upstream of Akt1 and p38 MAPK activation in M-CSF-induced cellular signaling. nih.gov

Impact on Gene Expression Profiles (e.g., Cyclin D1) in Cellular Models

The influence of sodium deoxycholate on signaling pathways extends to the regulation of gene expression. In studies on breast cancer cells, the increase in cell viability at lower concentrations of sodium deoxycholate was linked to the promotion of cyclin D1 expression. nih.gov Cyclin D1 is a crucial protein involved in cell cycle progression. The induction of COX-2 expression in esophageal cancer cells by DCA is another example of its impact on gene expression, which is mediated by the MAPK/AP-1 pathway. nih.gov

Applications in Decellularization Methodologies (e.g., Aortic Valvular Conduits)

Sodium deoxycholate is an effective ionic detergent used in decellularization, the process of removing cells from a tissue to create a natural extracellular matrix (ECM) scaffold for tissue engineering and regenerative medicine. nih.govnumberanalytics.com It functions by solubilizing cell membranes, leading to cell lysis. researchgate.netnih.gov

It has been successfully used in the decellularization of various tissues, including peripheral nerves, heart valves, and whole organs. nih.govnih.govmdpi.com Studies on porcine aortic heart valves have shown that treatment with deoxycholic acid can efficiently lyse cells while preserving the integrity of the crucial proteoglycan network within the ECM. nih.gov A study on human donor aortic and pulmonary valved conduits utilized a low concentration of sodium dodecyl sulfate (B86663), another detergent, for decellularization, highlighting the importance of optimizing detergent choice and concentration. nih.gov In peripheral nerve decellularization, a method using 3% sodium deoxycholate in combination with other agents demonstrated superior removal of cells and myelin while preserving the ECM structure compared to older methods. nih.govresearchgate.net

| Tissue/Organ | Sodium Deoxycholate Concentration | Key Findings | Reference |

|---|---|---|---|

| Porcine Aortic Valves | Not specified | Efficient cell lysis with preservation of the proteoglycan network. | nih.gov |

| Rat Sciatic Nerves | 3% | Better removal of Schwann cells, axons, and myelin while preserving ECM compared to the Hudson method. | nih.govresearchgate.net |

| Porcine Heart Valve Leaflets | Not specified | Complete cell removal observed with agitation treatment. | nih.gov |

In Vitro Dissolution Studies (e.g., Gall Stones)

Sodium deoxycholate and other bile salts are fundamental to the in vitro study of gallstone dissolution, particularly for cholesterol gallstones. nih.govkarger.comnih.gov The principle behind this application is the ability of bile salts to form mixed micelles with cholesterol, thereby solubilizing it. patsnap.com

Numerous in vitro studies have investigated factors influencing the rate of gallstone dissolution. These studies have constructed models of the common bile duct and gallbladder to test various solvents and conditions. nih.gov It has been shown that the rate of dissolution is significantly influenced by factors such as stone-solvent contact, which can be enhanced by methods like stirring. nih.gov The matrix content of gallstones, rather than just their cholesterol content, has also been identified as a significant factor predicting their dissolution rate. documentsdelivered.comcapes.gov.br

Furthermore, combining bile salt therapy with techniques like shock wave lithotripsy has been shown to considerably accelerate the dissolution rate of cholesterol gallstones in vitro. nih.govkarger.com For instance, after fragmentation by shock waves, the cholesterol loss from gallstones incubated in a bile acid-lecithin solution increased dramatically compared to intact stones. nih.govkarger.com

| Study Focus | Key Findings | Reference |

|---|---|---|

| Effect of Shock Wave Fragmentation | Disintegration of stones by shock waves increased cholesterol loss from 4% (intact stones) to 92% after 10 days in a GUDC-lecithin solution. | nih.govkarger.com |

| Influence of Stone-Solvent Contact | Exclusion of bile and stirring significantly accelerated stone dissolution by monooctanoin. | nih.gov |

| Predictors of Dissolution Rate | Stone matrix content and initial diameter were more significant predictors of dissolution in monooctanoin than cholesterol content. | documentsdelivered.comcapes.gov.br |

Advanced Applications in Colloidal Systems and Nanoparticle Formulation

Liposome (B1194612) and Vesicle Preparation Methodologies

The role of sodium deoxycholate monohydrate in the creation of liposomes and other vesicular structures is pivotal. It is instrumental in methods that require the controlled assembly of lipids into functional vesicles, thereby impacting their potential in various research applications.

A prominent technique for liposome preparation is the detergent-assisted method, where this compound is a frequently used anionic detergent. fishersci.fi This process begins with the solubilization of phospholipids (B1166683) by sodium deoxycholate, leading to the formation of mixed micelles. The subsequent removal of the detergent is a critical step that drives the self-assembly of phospholipids into unilamellar vesicles, or liposomes. fishersci.fi

The transformation from mixed micelles to liposomes is dependent on the concentration of sodium deoxycholate. At high concentrations, it effectively breaks down lipid bilayers into small, spherical mixed micelles. As the detergent is gradually removed through techniques such as dialysis or gel filtration, the concentration of phospholipids relative to the detergent increases. This shift in the lipid-to-detergent ratio facilitates the spontaneous formation of thermodynamically stable liposomes. The final characteristics of these liposomes, including their size, are influenced by the initial concentrations of lipids and detergent, as well as the rate of detergent removal.

Transfersomes are a class of highly deformable vesicles engineered to improve the permeation of therapeutic agents through biological barriers. globalresearchonline.net this compound is often incorporated as an "edge activator" in these formulations. nih.govamazonaws.com Edge activators are single-chain surfactants that introduce instability into the lipid bilayers of the vesicles, which in turn increases their elasticity and deformability. amazonaws.com

The inclusion of sodium deoxycholate disrupts the orderly arrangement of phospholipids within the vesicle membrane, creating areas of high stress and curvature. amazonaws.com This induced flexibility allows the transfersomes to squeeze through narrow pores, such as those in the skin's stratum corneum, without rupturing. globalresearchonline.netresearchgate.net This characteristic deformability is a key factor that distinguishes transfersomes from more rigid conventional liposomes and is believed to be the primary reason for their enhanced permeation abilities. globalresearchonline.net The concentration of sodium deoxycholate is a crucial parameter; insufficient amounts may not provide the necessary flexibility, while excessive amounts can lead to the complete dissolution of the vesicles. nih.gov

The incorporation of this compound into vesicular formulations significantly affects their physicochemical properties, such as particle size, zeta potential, and stability.

Particle Size: The concentration of sodium deoxycholate can dictate the size of the resulting vesicles. For instance, in the detergent-removal method of liposome preparation, higher initial concentrations of sodium deoxycholate tend to produce smaller unilamellar vesicles. port.ac.uk Similarly, in transfersome formulations, the ratio of lipid to sodium deoxycholate influences the final vesicle size, with higher percentages of this ionic edge activator generally leading to smaller particles. port.ac.uk

Zeta Potential: As an anionic surfactant, sodium deoxycholate imparts a negative charge to the surface of vesicles, a property measured by the zeta potential. nih.gov This negative surface charge creates electrostatic repulsion between vesicles, which helps to prevent their aggregation and fusion, thereby improving the stability of the colloidal suspension. nih.gov Generally, a higher concentration of incorporated sodium deoxycholate results in a more negative zeta potential. nih.gov

Stability: The stability of vesicular systems is crucial for their application. The electrostatic stabilization provided by the negative charge from sodium deoxycholate is a key factor in preventing vesicle aggregation and maintaining a uniform dispersion. nih.gov However, the concentration must be carefully controlled. While it enhances colloidal stability, an excess of sodium deoxycholate can lead to the solubilization of the vesicles, which would compromise their structural integrity. nih.gov

| Vesicle Property | Influence of this compound | Supporting Research Findings |

| Particle Size | Tends to decrease with increasing concentration. | Higher concentrations in detergent-removal methods lead to smaller vesicles. In transfersomes, a higher percentage of sodium deoxycholate as an edge activator correlates with smaller particle sizes. port.ac.uk |

| Zeta Potential | Imparts a negative surface charge, increasing the magnitude of the zeta potential. | The anionic nature of sodium deoxycholate leads to electrostatic repulsion between vesicles, preventing aggregation. nih.govnih.gov |

| Stability | Enhances colloidal stability by preventing aggregation through electrostatic repulsion. | A sufficient negative charge from sodium deoxycholate ensures a stable dispersion of vesicles. nih.gov |

Nanoparticle Synthesis and Stabilization

This compound is also instrumental in the synthesis and stabilization of various nanoparticles, particularly for biomedical research. Its amphiphilic properties enable it to act as a stabilizer, preventing nanoparticle aggregation and ensuring a stable suspension.

Zein (B1164903), a protein derived from corn, is a promising material for encapsulating hydrophobic compounds due to its biocompatibility. tandfonline.com However, its poor water solubility can be a challenge. Sodium deoxycholate has been effectively used to overcome this issue in the formulation of zein nanoparticles. tandfonline.comnih.gov

The process often involves a nanoprecipitation technique where zein is dissolved in an ethanol-water mixture and then added to an aqueous solution containing sodium deoxycholate. nih.govtandfonline.com As the ethanol (B145695) evaporates, the zein precipitates, and sodium deoxycholate molecules adsorb to the surface of the forming nanoparticles. nih.gov The hydrophobic part of the deoxycholate molecule interacts with the zein, while the hydrophilic portion extends into the aqueous phase. nih.gov This surface coating prevents the nanoparticles from aggregating, leading to a stable colloidal dispersion. nih.govnih.gov Studies have shown that using sodium deoxycholate as a stabilizer can produce zein nanoparticles with a mean diameter of 100–200 nm. tandfonline.comnih.gov

The colloidal stability of nanocarrier systems is essential for their functionality. Sodium deoxycholate enhances this stability through a combination of electrostatic and steric mechanisms. nih.govdovepress.com

Electrostatic Stabilization: As an anionic surfactant, sodium deoxycholate confers a negative surface charge to the nanoparticles it coats. nih.gov This results in repulsive electrostatic forces between the particles, preventing them from aggregating. nih.gov The degree of this repulsion depends on the surface density of the adsorbed deoxycholate and the ionic strength of the surrounding medium.

Steric Stabilization: The structure of the deoxycholate molecule also provides a physical barrier, known as steric hindrance, around the nanoparticles. dovepress.com This further contributes to preventing the particles from coming into close contact and aggregating.

The dual stabilizing effects of sodium deoxycholate make it a valuable component in creating stable nanocarrier systems, including those made from proteins like zein, for various research applications. nih.govnih.gov Research has demonstrated that sodium deoxycholate-coated zein nanoparticles are stable and biocompatible colloidal carriers. nih.govresearchgate.net

| Parameter | Role of this compound | Outcome |

| Zein Dispersibility | Improves the dispersion of zein in aqueous solutions. | Facilitates the formation of stable zein nanoparticle suspensions. tandfonline.comnih.gov |

| Nanoparticle Stability | Prevents aggregation through electrostatic and steric stabilization. | Results in a homogenous and stable nanoparticle dispersion. nih.govresearchgate.net |

| Surface Charge | Imparts a negative surface charge to the nanoparticles. | Enhances colloidal stability through electrostatic repulsion. nih.gov |

| Particle Size | Allows for the formation of nanoparticles in the 100-200 nm range. | Produces nanoparticles of a suitable size for various research applications. tandfonline.comnih.gov |

Methodological and Analytical Considerations in Research Applications

Techniques for Assessing Micellar and Surface Behavior (e.g., Surface Tension, Ellipsometry)

The amphiphilic nature of sodium deoxycholate dictates its tendency to form micelles and adsorb at interfaces, properties that are central to its function as a detergent and solubilizing agent. A variety of biophysical techniques are employed to characterize these behaviors, with the determination of the critical micelle concentration (CMC) being a primary objective. The CMC is the concentration at which individual detergent molecules (monomers) begin to aggregate into micelles, a transition marked by abrupt changes in the physicochemical properties of the solution.

Surface Tension Measurement: This is a classical and widely used method for determining the CMC of surfactants. As the concentration of sodium deoxycholate increases in an aqueous solution, its molecules accumulate at the air-water interface, reducing the surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and any additional molecules form micelles in the bulk solution, causing the surface tension to plateau. Common techniques for measuring surface tension include the du Noüy ring method and the Wilhelmy plate method. nih.govresearchgate.nettegewa.de Studies have utilized surface tension measurements to investigate the interactions of sodium deoxycholate with polymers and to characterize its micellar properties. nih.govosti.gov

Fluorescence Spectroscopy: This sensitive technique often employs a hydrophobic fluorescent probe, such as pyrene (B120774), which preferentially partitions into the nonpolar core of micelles. researchgate.netnih.gov In the aqueous environment, the fluorescence emission spectrum of pyrene exhibits distinct characteristics. Upon micelle formation, the probe moves into the hydrophobic micellar interior, leading to a significant change in its fluorescence spectrum, particularly the ratio of the first and third vibronic peaks (I1/I3). nih.gov This change is plotted against the surfactant concentration to determine the CMC. This method has been used to accurately determine CMC values for sodium deoxycholate and to study the polarity of the micellar microenvironment. nih.govnih.gov

Light Scattering: Both static light scattering (SLS) and dynamic light scattering (DLS) are powerful tools for studying micelles. SLS can provide information on the micelle aggregation number (the average number of monomers per micelle), while DLS measures the hydrodynamic radius of the micelles. Light scattering methods were used to determine that the aggregation number of sodium deoxycholate micelles grows as the concentration increases. nih.govresearchgate.net

Ellipsometry: This optical technique is highly sensitive to the properties of thin films and surfaces. americanlaboratory.com It measures the change in the polarization of light upon reflection from a surface, providing information about the thickness and refractive index of adsorbed molecular layers. americanlaboratory.comrsc.org In the context of sodium deoxycholate, ellipsometry can be used to study its adsorption at interfaces and the formation of surface films, complementing surface tension data. osti.gov It is particularly useful for in-situ monitoring of film deposition and behavior. film-sense.com

Other Techniques:

Potentiometry: Using ion-selective electrodes to monitor the activity of the sodium counterion or the deoxycholate anion can reveal the onset of micellization. nih.gov

Conductivity: The electrical conductivity of an ionic surfactant solution changes with concentration due to the different mobilities of monomers and micelles. A distinct break in the plot of conductivity versus concentration indicates the CMC. nih.govresearchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR): NMR techniques, by monitoring changes in the chemical shifts of the surfactant's atoms, can provide detailed insights into the aggregation process and micelle structure. researchgate.netacs.org

Table 1: Comparison of Techniques for Assessing Micellar Behavior of Sodium Deoxycholate

| Technique | Principle | Information Obtained | Advantages | Limitations |

|---|---|---|---|---|

| Surface Tensiometry | Measures the reduction of surface tension at the air-water interface as surfactant concentration increases. tegewa.de | Critical Micelle Concentration (CMC), surface excess concentration. osti.govresearchgate.net | Direct, well-established, does not require probes. osti.govtandfonline.com | Less sensitive for some systems, can be affected by impurities. |

| Fluorescence Spectroscopy | Monitors the change in fluorescence of a hydrophobic probe as it partitions into the micellar core. nih.gov | CMC, micropolarity of the micellar core. nih.gov | High sensitivity, provides information on the micelle microenvironment. researchgate.net | Requires an external probe which might perturb the system. nih.gov |

| Light Scattering (SLS/DLS) | Measures the intensity and fluctuations of light scattered by micelles in solution. nih.gov | Aggregation number, hydrodynamic radius, micelle size and distribution. researchgate.net | Provides direct information on micelle size and shape, no probe needed. | Requires careful sample preparation to avoid dust, can be complex to analyze. |

| Ellipsometry | Measures changes in the polarization of light reflected from a surface. americanlaboratory.com | Thickness and refractive index of adsorbed surfactant layers. osti.govrsc.org | High surface sensitivity, non-destructive. americanlaboratory.com | Primarily a surface technique, may require complex modeling. youtube.com |

| Conductivity | Measures the change in electrical conductivity of the solution as monomers form less mobile micelles. nih.gov | CMC. dntb.gov.ua | Simple, inexpensive, and precise for ionic surfactants. researchgate.net | Only applicable to ionic surfactants, sensitive to temperature changes. |

Strategies for Optimizing Detergent Concentration in Experimental Protocols

The concentration of sodium deoxycholate used in an experimental protocol is a critical parameter that must be carefully optimized to achieve the desired outcome while avoiding potential artifacts. The primary goal is often to work above the CMC to ensure the presence of micelles, which are the active species for solubilizing lipids and membrane proteins. clinisciences.com However, excessively high concentrations can be detrimental, potentially leading to the denaturation of proteins or interference with downstream analytical techniques. clinisciences.com

Working Above the Critical Micelle Concentration (CMC): For applications such as solubilizing membrane proteins or lipids, the concentration of sodium deoxycholate must exceed its CMC. clinisciences.com Below the CMC, the detergent exists primarily as monomers, which are generally ineffective for these tasks. The CMC of sodium deoxycholate is not a fixed value but is influenced by environmental factors such as temperature, pH, ionic strength, and the presence of other solutes. nih.govnih.govdntb.gov.uaresearchgate.net For example, the CMC generally increases with temperature and can be affected by the presence of additives like β-cyclodextrin. mdpi.com Therefore, it is crucial to consider the specific conditions of the experiment when determining the optimal working concentration.

Optimizing for Protein Solubilization and Proteomics: In proteomics, sodium deoxycholate is valued for its ability to effectively solubilize membrane proteins for enzymatic digestion. nih.govnih.gov However, the detergent itself can interfere with subsequent analysis by mass spectrometry. nih.gov Therefore, protocols must be optimized not only for efficient protein solubilization but also for the effective removal of the detergent prior to analysis. This often involves using a concentration high enough for solubilization (e.g., 1-5%) followed by a removal step, such as acid precipitation, where the solution is acidified to cause the deoxycholic acid to precipitate out. nih.gov Studies have shown that while strategies like acid precipitation or phase transfer can remove the bulk of the detergent, they can also lead to the loss of some peptides, necessitating recovery steps to improve protein identification. nih.gov

Balancing Solubilization and Protein Integrity: While effective for solubilization, higher concentrations of sodium deoxycholate can have denaturing effects on proteins. clinisciences.com This is a critical consideration when the goal is to maintain the native structure and function of the protein. Researchers must find a "sweet spot"—a concentration that is sufficient to disrupt the membrane and solubilize the target protein without causing irreversible denaturation. This often requires empirical testing, where a range of detergent concentrations is screened to find the optimal balance between yield and activity.

Table 2: Reported Critical Micelle Concentration (CMC) Values for Sodium Deoxycholate Under Various Conditions

| CMC (mM) | Temperature (°C) | Method | Conditions/Notes | Reference(s) |

|---|---|---|---|---|

| 2-6 | Not specified | Not specified | General range in water. | google.com |

| ~6 | Not specified | Not specified | Widely cited value in aqueous phase. | researchgate.net |

| 3.8, 9.1, 27, 57 | 25 (298 K) | NMR | Multiple CMCs observed, suggesting stepwise aggregation. | researchgate.net |

| Varies | 25-40 (298.15-313.15 K) | Conductometry, UV-Vis | CMC increases with temperature in the presence of anti-HIV drugs. | dntb.gov.ua |

| Increases | 25 (298.15 K) | Surface Tension | CMC increases with the addition of β-cyclodextrin. | mdpi.com |

| Varies | 20-40 (293.15-313.15 K) | Conductivity, Fluorescence | Studied in the presence of glycyl dipeptide. | nih.gov |

Considerations for Maintaining Compound Solubility and Stability in Aqueous Solutions

The practical use of sodium deoxycholate monohydrate is contingent upon its solubility and the stability of its aqueous solutions. Several factors can influence these properties, and understanding them is essential for preparing and storing stock solutions and for ensuring the reproducibility of experiments.

pH Dependence: The solubility of sodium deoxycholate is highly dependent on pH. It is the sodium salt of a weak acid (deoxycholic acid) and is therefore more soluble in neutral to alkaline solutions. In acidic conditions (low pH), the deoxycholate anion is protonated to form the less soluble deoxycholic acid, which can precipitate out of solution. researchgate.netpku.edu.cn It is often recommended to dissolve the compound in a buffer with a slightly basic pH (e.g., 7.4-8.0) to ensure complete dissolution and prevent precipitation. google.comresearchgate.net

Temperature Effects: Temperature can also affect solubility. In some cases, gentle warming, for instance to 37°C, can help dissolve precipitates that may have formed in a stock solution. researchgate.net However, prolonged exposure to high temperatures should be avoided. For storage, while refrigeration might seem intuitive, it can sometimes promote precipitation, and room temperature storage is often recommended. researchgate.netresearchgate.net

Preparation and Storage of Stock Solutions: Stock solutions of sodium deoxycholate are frequently used in laboratory settings. A common concentration for a stock solution is 10%. nih.govabcam.com To prepare this, the powder is typically dissolved in purified water, which may require extended mixing (e.g., rocking overnight) to fully dissolve. nih.gov Due to its potential for precipitation and degradation, it is often advised to prepare aqueous solutions fresh. caymanchem.com If storage is necessary, solutions should be kept protected from light, as deoxycholate can be light-sensitive. researchgate.netabcam.com Some protocols suggest that a 10% stock solution, once prepared and sterile-filtered, can be stored in the dark at room temperature for up to a year, although shorter-term use (within a few days) is also advised to avoid precipitation. researchgate.netnih.gov The solid, crystalline form of this compound is hygroscopic, meaning it can absorb moisture from the air, and should be stored in a cool, dry place. solubilityofthings.com

Interactions with Other Components: The stability and solubility of sodium deoxycholate can be influenced by other components in the solution, particularly salts. As an anionic surfactant, its micellar properties and solubility can be sensitive to the concentration and type of counterions present. researchgate.net In complex formulations, such as bilosomes (vesicles stabilized by bile salts), sodium deoxycholate can significantly enhance the stability of the entire system compared to conventional vesicles. nih.gov